molecular formula C10H16N2O2S B13510737 Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate

Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate

Cat. No.: B13510737
M. Wt: 228.31 g/mol
InChI Key: JYGDESGMTRRBIP-UHFFFAOYSA-N
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Description

Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((2-ethylthiazol-5-yl)methyl)glycinate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea. This process can be carried out under mild reaction conditions, resulting in good yields. The reaction proceeds through the formation of an intermediate, ethyl 2-bromo-3-oxobutanoate, which then reacts with thiourea to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl ((2-ethylthiazol-5-yl)methyl)glycinate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to undergo electrophilic and nucleophilic substitutions also allows it to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ((2-ethylthiazol-5-yl)methyl)glycinate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

ethyl 2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetate

InChI

InChI=1S/C10H16N2O2S/c1-3-9-12-6-8(15-9)5-11-7-10(13)14-4-2/h6,11H,3-5,7H2,1-2H3

InChI Key

JYGDESGMTRRBIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(S1)CNCC(=O)OCC

Origin of Product

United States

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